[(5Z)-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a quinoline and thiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidine ring. The final step involves the introduction of the acetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of [5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar chemical properties.
Thiazolidine derivatives: Compounds with the thiazolidine ring structure, often used in medicinal chemistry.
Uniqueness
The uniqueness of [5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid lies in its combined quinoline and thiazolidine structure, which imparts unique chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of [5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N2O3S2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(1-ethyl-6-methylquinolin-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-18-12-6-4-10(2)8-11(12)5-7-13(18)15-16(22)19(9-14(20)21)17(23)24-15/h4-8H,3,9H2,1-2H3,(H,20,21)/b15-13- |
InChI Key |
LRKBNWDPQXITFA-SQFISAMPSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O)C=C(C=C2)C |
Canonical SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)S3)CC(=O)O)C=C(C=C2)C |
Origin of Product |
United States |
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